molecular formula C20H28ClNO4S B2716671 (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride CAS No. 1450759-47-3

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride

カタログ番号: B2716671
CAS番号: 1450759-47-3
分子量: 413.96
InChIキー: NPFCBQMOVDUAHK-QVNYQEOOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chiral amine hydrochloride salt featuring a substituted phenyl ring (3-ethoxy-4-methoxy groups), a methylsulfonyl moiety, and an (S)-1-phenylethylamine side chain. Its structural complexity implies a focus on optimizing pharmacokinetic properties, such as metabolic stability and membrane permeability .

特性

IUPAC Name

(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S.ClH/c1-5-25-20-13-17(11-12-19(20)24-3)18(14-26(4,22)23)21-15(2)16-9-7-6-8-10-16;/h6-13,15,18,21H,5,14H2,1-4H3;1H/t15-,18+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFCBQMOVDUAHK-QVNYQEOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(C)C2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N[C@@H](C)C2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride , commonly referred to as an intermediate in the synthesis of Apremilast, has garnered attention due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C12H19NO4S
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 608141-42-0
  • IUPAC Name : (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
PropertyValue
Molecular FormulaC12H19NO4S
Molecular Weight273.35 g/mol
CAS Number608141-42-0
Boiling PointNot available
Purity98%

This compound exhibits biological activity primarily through its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule crucial for various cellular processes, including inflammation and immune response regulation. By inhibiting PDE4, this compound increases cAMP levels, leading to reduced inflammation and modulation of immune responses.

Therapeutic Applications

The compound has been studied for its potential in treating inflammatory diseases such as:

  • Psoriatic Arthritis : Clinical trials have demonstrated that PDE4 inhibitors can significantly reduce symptoms in patients with psoriatic arthritis, suggesting a similar potential for this compound.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study published in Journal of Immunology indicated that PDE4 inhibitors like Apremilast can reduce the production of pro-inflammatory cytokines in immune cells, which is relevant for conditions like psoriasis and rheumatoid arthritis .
  • Efficacy in Clinical Trials : In clinical settings, compounds similar to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine have shown promising results in reducing disease severity in patients with chronic inflammatory conditions .
  • Safety Profile : Research indicates that while PDE4 inhibitors can cause gastrointestinal side effects, they are generally well tolerated compared to traditional anti-inflammatory medications .

Table 2: Summary of Biological Activities

Activity TypeDescription
PDE4 InhibitionIncreases cAMP levels, reducing inflammation
Anti-inflammatoryReduces cytokine production
Clinical EfficacyDemonstrated effectiveness in psoriatic arthritis

科学的研究の応用

Pharmacological Applications

1.1 Treatment of Psoriatic Arthritis
Apremilast is predominantly used for managing psoriatic arthritis, a chronic autoimmune condition characterized by joint inflammation and skin lesions. Clinical studies have demonstrated that Apremilast effectively reduces the signs and symptoms of psoriatic arthritis by inhibiting phosphodiesterase 4 (PDE4), leading to decreased production of pro-inflammatory cytokines .

1.2 Management of Plaque Psoriasis
In addition to psoriatic arthritis, Apremilast is also indicated for the treatment of moderate to severe plaque psoriasis. The drug's mechanism involves the modulation of intracellular signaling pathways that contribute to the inflammatory response, thereby alleviating skin lesions and improving quality of life for patients .

Case Studies and Clinical Trials

3.1 Clinical Efficacy in Psoriatic Arthritis
A pivotal clinical trial assessed the efficacy of Apremilast in patients with active psoriatic arthritis. The study reported that patients receiving Apremilast showed significant improvement in American College of Rheumatology (ACR) response criteria compared to placebo groups after 16 weeks of treatment .

3.2 Long-term Safety Profile
Long-term studies have indicated that Apremilast maintains its efficacy over extended periods while exhibiting a favorable safety profile. Adverse effects are generally mild and include gastrointestinal disturbances, headache, and upper respiratory infections .

Comparative Data Tables

Application Indication Mechanism Clinical Evidence
Psoriatic ArthritisChronic joint inflammationPDE4 inhibitionSignificant ACR response improvement
Plaque PsoriasisSkin lesionsModulation of inflammatory cytokinesImproved PASI scores in clinical trials

類似化合物との比較

Comparison with Structurally Similar Compounds

Aromatic Substitution Patterns

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
  • Structure : Contains a catechol (3,4-dihydroxyphenyl) group and a primary amine.
  • Key Differences : Unlike the target compound, dopamine lacks sulfonyl and bulky alkyl groups. The hydroxyl groups in dopamine facilitate hydrogen bonding, critical for binding to adrenergic and dopaminergic receptors.
  • Implications : The ethoxy and methoxy groups in the target compound likely reduce polarity, enhancing lipophilicity and altering receptor selectivity compared to dopamine’s hydrophilic catechol structure .
(S)-1-(3-Fluoro-4-Methoxyphenyl)Ethanamine Hydrochloride
  • Structure : Shares the (S)-configured ethanamine backbone and a 4-methoxyphenyl group but substitutes a fluorine at the 3-position instead of ethoxy.
  • Key Differences : Fluorine’s electronegativity and small size may increase metabolic stability compared to the ethoxy group. The molecular weight (205.66 g/mol) is significantly lower than the target compound, suggesting differences in bioavailability .

Sulfonyl and Sulfonamide Functional Groups

2-[4-(Methylsulfonyl)-2-Nitrobenzoyl]Cyclohexane-1,3-Dione
  • Structure : Features a methylsulfonyl group attached to a nitrobenzoyl ring.
  • Key Differences : The sulfonyl group here is part of an aromatic system, whereas in the target compound, it is directly linked to the ethanamine backbone. This difference may influence electron-withdrawing effects and steric interactions in binding .
N-(2-((N,4-Dimethylphenyl)Sulfonamido)-1-(3-Methoxyphenyl)Ethyl)Acetamide (3n)
  • Structure : Contains a sulfonamide group and a 3-methoxyphenyl ring.
  • Key Differences : Sulfonamides typically exhibit stronger hydrogen-bonding capacity than sulfones. The acetamide group in 3n may enhance solubility, contrasting with the target compound’s methylsulfonyl group, which could reduce permeability .

Stereochemical Considerations

Both the target compound and (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride emphasize (S)-stereochemistry, which is critical for enantioselective interactions with biological targets. For example, dopamine’s (R)-enantiomer is inactive, highlighting the importance of chirality in pharmacological activity .

Structural and Functional Comparison Table

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Potential Impact on Activity
Target Compound 3-Ethoxy-4-methoxyphenyl, methylsulfonyl, (S)-stereochemistry Not provided Alkoxy, sulfonyl, chiral amine Enhanced lipophilicity, metabolic stability
Dopamine HCl (CAS 62-31-7) 3,4-Dihydroxyphenyl, primary amine 189.64 Catechol, amine High polarity, receptor binding
(S)-1-(3-Fluoro-4-Methoxyphenyl)Ethanamine 3-Fluoro-4-methoxyphenyl, (S)-stereochemistry 205.66 Fluoro, methoxy, chiral amine Improved stability, reduced steric bulk
Compound 3n 3-Methoxyphenyl, sulfonamido, acetamide Not provided Sulfonamide, methoxy, acetamide Solubility enhancement

Q & A

Q. What are the recommended synthetic routes for this compound, considering stereochemical control?

  • Methodological Answer : Synthesis should prioritize chiral resolution and protecting group strategies. For the (S)-configured centers:
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation of the ethoxyphenyl precursor.
  • Employ asymmetric catalysis (e.g., Sharpless epoxidation or Corey-Bakshi-Shibata reduction) for stereoselective installation of the methylsulfonyl and phenylethylamine moieties .
  • Final hydrochlorination should be performed under anhydrous conditions to avoid racemization.
  • Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection .

Q. How can researchers confirm structural identity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Verify methoxy (δ 3.3–3.8 ppm), ethoxy (δ 1.2–1.4 ppm triplet), and sulfonyl groups (δ 3.1–3.3 ppm for S-CH3). Compare to analogous compounds in .
  • High-resolution MS : Confirm molecular ion [M+H]+ at m/z ~437.2 (calculated for C21H29ClNO4S).
  • Chromatography :
  • HPLC : Use C18 reverse-phase column (≥98% purity threshold; λmax ~255 nm for aromatic/amine absorption) .
  • Chiral HPLC : Validate enantiomeric excess (>99%) using cellulose-based columns .

Q. What are the key stability considerations for storage?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature : Store at -20°C in amber vials to prevent photodegradation of the methoxy/ethoxy groups .
  • Humidity : Use desiccants (silica gel) to avoid hygroscopic hydrolysis of the sulfonyl group.
  • Stability Testing :
  • Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products (e.g., demethylation or sulfoxide formation) .

Advanced Research Questions

Q. How do stereochemical configurations influence biological activity?

  • Methodological Answer :
  • Comparative Assays : Synthesize all four stereoisomers and test in receptor-binding assays (e.g., serotonin or histamine receptors due to structural analogs in ) .
  • Molecular Docking : Use software (AutoDock Vina) to model (S,S)- vs. (R,R)-configurations in target binding pockets. Correlate docking scores with IC50 values from functional assays .
  • Circular Dichroism (CD) : Confirm conformational stability of the active (S,S)-form in physiological buffers .

Q. How to resolve pharmacological data discrepancies across models?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from in vitro (e.g., HEK293 cells) and in vivo (rodent) models. Normalize results using standardized metrics (e.g., % inhibition at 10 μM).
  • Troubleshooting :
  • Solubility : Test in DMSO vs. saline to identify vehicle-induced artifacts (common for sulfonyl-containing compounds) .
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites (e.g., de-ethylated byproducts) in plasma .

Q. What in vitro models evaluate mechanism of action?

  • Methodological Answer :
  • Cell Lines :
  • CHO-K1 transfected with human GPCRs (e.g., 5-HT2A) for target engagement studies.
  • Primary Neuronal Cultures : Assess neurotoxicity via MTT assays (methylsulfonyl groups may affect mitochondrial function) .
  • Experimental Design :
  • Include positive controls (e.g., known receptor antagonists) and blinded replicates.
  • Use impedance-based systems (e.g., xCELLigence) for real-time monitoring of cellular responses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。